Azetidin-1-yl(3-vinylphenyl)methanone
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Overview
Description
Azetidin-1-yl(3-vinylphenyl)methanone is a compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle, attached to a vinyl-substituted phenyl group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar heterocycles like aziridines . This compound is of interest in various fields of chemistry and medicinal research due to its distinctive structural and reactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidin-1-yl(3-vinylphenyl)methanone typically involves the formation of the azetidine ring followed by its functionalization. One common method includes the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. The vinylphenyl group can be introduced through various coupling reactions, such as Suzuki or Heck coupling .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Azetidin-1-yl(3-vinylphenyl)methanone can undergo several types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to various functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield epoxides, while substitution reactions can introduce various functional groups onto the azetidine ring .
Scientific Research Applications
Azetidin-1-yl(3-vinylphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry due to its reactive azetidine ring.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of azetidin-1-yl(3-vinylphenyl)methanone involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to form covalent bonds with biological targets, potentially inhibiting or modulating their activity. This compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidines: Five-membered nitrogen-containing heterocycles with less ring strain and different reactivity.
Uniqueness
Azetidin-1-yl(3-vinylphenyl)methanone is unique due to its combination of the azetidine ring and the vinylphenyl group, which imparts distinct reactivity and potential biological activity. Its stability and reactivity make it a valuable compound in various research and industrial applications .
Biological Activity
Azetidin-1-yl(3-vinylphenyl)methanone is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of the vinylphenyl group enhances its lipophilicity and potentially its biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored primarily through its interactions with specific biological targets:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of azetidinones have shown promise in inhibiting breast cancer cell proliferation, suggesting that this compound may also possess similar effects .
- Receptor Binding : The compound's interaction with various receptors is crucial for its biological activity. Research indicates that azetidine derivatives can act as ligands for specific receptors, influencing cellular signaling pathways. For example, compounds targeting sphingosine 1-phosphate receptors (S1PRs) have demonstrated notable binding affinities, which are critical for therapeutic applications in neurodegenerative diseases .
The mechanisms through which this compound exerts its biological effects can be summarized as follows:
- Inhibition of Tumor Growth : Similar compounds have been shown to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.
- Modulation of Inflammatory Responses : Some azetidine derivatives influence inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation.
Case Study 1: Anticancer Efficacy
A study investigated the effects of azetidinone derivatives on human breast cancer cell lines (MCF-7 and SKBR3). Results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis, highlighting their potential as alternative therapeutic agents against breast cancer .
Case Study 2: Receptor Interaction
Research on azetidine derivatives demonstrated their ability to selectively bind to S1PRs, particularly S1PR1. Compounds exhibiting high binding affinities (IC50 values ranging from 3.9 to 15.4 nM) were identified, suggesting that modifications to the azetidine structure could enhance receptor selectivity and potency .
Structure-Activity Relationship (SAR)
The SAR analysis of azetidine derivatives reveals critical insights into how structural modifications influence biological activity. Key findings include:
- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups at specific positions on the aromatic ring significantly enhances binding affinity to target receptors.
- Ring Substituents : Variations in substituents on the azetidine ring can alter pharmacokinetic properties, affecting bioavailability and efficacy.
Compound | Structure | IC50 (nM) | Biological Activity |
---|---|---|---|
Compound A | Structure A | 6.7 | High potency for S1PR1 |
Compound B | Structure B | 15.4 | Moderate potency for S1PR2 |
Azetidinone Derivative | Structure C | N/A | Induces apoptosis in MCF-7 |
Properties
IUPAC Name |
azetidin-1-yl-(3-ethenylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-2-10-5-3-6-11(9-10)12(14)13-7-4-8-13/h2-3,5-6,9H,1,4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLFVFLMRDHDJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)C(=O)N2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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